molecular formula C10H16ClNO B1663538 Ephedrine hydrochloride CAS No. 50-98-6

Ephedrine hydrochloride

Cat. No. B1663538
CAS RN: 50-98-6
M. Wt: 201.69 g/mol
InChI Key: BALXUFOVQVENIU-GNAZCLTHSA-N
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Description

Ephedrine hydrochloride is a decongestant and bronchodilator. It is used for temporary relief of shortness of breath, chest tightness, and wheezing due to bronchial asthma . It is also used for the treatment of arterial hypertension and narcolepsy . Ephedrine works by reducing swelling and constricting blood vessels in the nasal passages and widening the lung airways, allowing you to breathe more easily .


Synthesis Analysis

Ephedrine was first isolated in 1987 from the Chinese species Ephedra sinica (Stapf.) and is now widely used in medical practice . Various solvents have been tested for extraction from raw material, including dichloroethane, benzene, chloroform, toluene, chlorobenzene, amyl, ethyl, and isopropyl alcohols, and aqueous solutions of mineral acids of various concentrations .


Molecular Structure Analysis

The molecular formula of Ephedrine hydrochloride is C10H15NO.ClH . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Ephedrine reacts with ninhydrin and has been modified to become suitable for quantitative analysis . It also reacts with an auxiliary pharmaceutical substance, sodium crosscarmellose, in aqueous-organic solutions and in dry mixtures .


Physical And Chemical Properties Analysis

Ephedrine hydrochloride appears as colourless crystals or white crystalline powder . It has a melting point of 216-220 °C (lit.) . It is freely soluble in water, soluble in ethanol (96 per cent) .

Scientific Research Applications

Clinical Applications and Effects

  • Bronchial Asthma Relief : Ephedrine hydrochloride has been historically recognized for its clinical effectiveness in controlling asthma. However, its use has been observed to have varying degrees of effectiveness based on the source and preparation methods of the drug (Miller, Chen, & Schmidt, 1926).
  • Pharmacological Characteristics : Ephedrine's pharmacological effects, particularly as a norepinephrine transporter substrate, have been characterized, offering insights into its mechanisms at biogenic amine transporters and various human receptors (Rothman et al., 2003).
  • Body Fluid Metabolism : A study on rabbits showed that ephedrine hydrochloride can regulate body fluid metabolism and influence specific proteins like Aquaporin-1 and Aquaporin-2 in the kidney, which are crucial for water balance in the body (Zhang et al., 2019).

Therapeutic System Development

  • Transdermal Therapeutic Systems : Research has been conducted on the development of transdermal films of ephedrine and its hydrochloride salt for treating asthma. These films were evaluated for drug diffusion patterns and skin irritation, showing potential for non-oral administration of the drug (Bhalla & Toddywala, 1988).

Molecular and Chemical Applications

  • Asymmetric Transfer Hydrogenation : Ephedrine hydrochloride has been used in catalyzed asymmetric transfer hydrogenation of prochiral ketones in water, highlighting its role in facilitating chemical reactions (Mao et al., 2005).
  • **Electrochemical Sensor Development**: An electrochemical sensor for ephedrine hydrochloride determination was developed using molecular imprinting techniques. This sensor showed potential for detecting ephedrine in various samples, including saliva, demonstrating its utility in drug monitoring and detection (Jia et al., 2021).

Biological Research

  • Inflammatory Response Control : Ephedrine hydrochloride has been found to play a role in controlling inflammatory responses, particularly in the context of septic patients. It was observed to increase IL-10 production and decrease proinflammatory cytokine secretion, suggesting its potential as an anti-inflammatory drug (Zheng et al., 2013).

Analytical Applications

  • Charge–Transfer Complexation : The ability of ephedrine to form charge–transfer complexes with various π-acceptors was investigated. This research provides foundational data for the quantitative assessment of ephedrine, which is important in food products, pharmaceutical formulations, and drug toxicity analyses (Refat et al., 2014).

Pharmaceutical Development

  • Controlled Transdermal Delivery : Research on formulating ephedrine for transdermal applications showed promising results. The developed system allowed for controlled drug release and maintained steady drug plasma levels, offering an alternative to oral administration (Jain, Vyas, & Dixit, 1990).

Safety And Hazards

Ephedrine hydrochloride is a poison by ingestion, intraperitoneal, intravenous, subcutaneous, and intramuscular routes. It is moderately toxic by parented route . When heated to decomposition, it emits very toxic fumes of HCl and NOx . Common side effects include trouble sleeping, anxiety, headache, hallucinations, high blood pressure, fast heart rate, loss of appetite, and urinary retention .

properties

IUPAC Name

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045825
Record name Ephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ephedrine hydrochloride

CAS RN

50-98-6
Record name (-)-Ephedrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ephedrine Hydrochloride [USAN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ephedrine hydrochloride
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Record name Ephedrine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,050
Citations
SL Ali - Analytical Profiles of Drug Substances, 1986 - Elsevier
Publisher Summary This chapter discusses ephedrine hydrochloride. Aqueous or acidic solutions of ephedrine hydrochloride are often converted into ephedrine before other chemical …
Number of citations: 4 www.sciencedirect.com
DC Phillips - Acta Crystallographica, 1954 - scripts.iucr.org
… The crystal structure of ephedrine hydrochloride has been … from the isomorphons ephedrine hydrochloride and hydrobromide… L-Ephedrine hydrochloride and L-ephedrine were supplied …
Number of citations: 65 scripts.iucr.org
MM Amer, AM Taha, SR El-Shabouri… - Journal of the …, 1982 - academic.oup.com
A method is described for quantitative determination of the sympathomimetic amines ephedrine HCl and phenylephrine HCl. The method is based on the interaction of N-…
Number of citations: 25 academic.oup.com
WW Yang, YY Di, J Li, YX Kong - The Journal of Chemical Thermodynamics, 2009 - Elsevier
… ephedrine hydrochloride by using ephedrine base and inorganic acid. They investigated the crystal structure of ephedrine hydrochloride … pK value of ephedrine hydrochloride as 9.38. …
Number of citations: 20 www.sciencedirect.com
Y Zheng, Z Guo, W He, Y Yang, Y Li, A Zheng… - International …, 2012 - Elsevier
… Here, we provided evidences that ephedrine hydrochloride (EH) had effective anti-inflammatory activities by increasing the production of IL-10 and inhibiting pro-inflammatory mediators …
Number of citations: 54 www.sciencedirect.com
D Boberić-Borojević, D Radulović, D Ivanović… - … of pharmaceutical and …, 1999 - Elsevier
The analytical problem was to control the quality of imported antiasthmatic tablets containing ephedrine hydrochloride, theophylline, papaverine hydrochloride and hydroxyzine …
Number of citations: 51 www.sciencedirect.com
K Kallinteris, K Gkountanas, I Karamitros, H Boutsikaris… - Separations, 2022 - mdpi.com
… for the determination of Ephedrine Hydrochloride in a nasal … min and 9.8 min for ephedrine hydrochloride and the internal … to the determination of ephedrine hydrochloride in nasal …
Number of citations: 4 www.mdpi.com
N Erk - Journal of pharmaceutical and biomedical analysis, 2000 - Elsevier
… ephedrine hydrochloride … ephedrine hydrochloride, respectively) versus concentration (in the ranges 6.0–40.0 and 100.0–1000.0 μg ml −1 for theophylline and ephedrine hydrochloride, …
Number of citations: 24 www.sciencedirect.com
AH Alminshid, HA Alalwan, HA Abdulghani… - … Acta Part A: Molecular …, 2022 - Elsevier
A simple, rapid, accurate, and sensitive UV–Visible spectrophotometric method has been developed to estimate ephedrine hydrochloride (Eph) in pharmaceutical drugs. This method is …
Number of citations: 5 www.sciencedirect.com
R Bergin - … Section B: Structural Crystallography and Crystal …, 1971 - scripts.iucr.org
Previous work by Phillips (1954) on the crystal and molecular structure of ephedrine hydrochloride was carried out in projection on (010) and (001) with Weissenberg data. The mean …
Number of citations: 47 scripts.iucr.org

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